An In-depth Technical Guide on the Chemical Properties and Potential Biological Activity of Biphenyl-4-yl 2,4-dichlorobenzoate
An In-depth Technical Guide on the Chemical Properties and Potential Biological Activity of Biphenyl-4-yl 2,4-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-yl 2,4-dichlorobenzoate is an aromatic ester which, based on the known bioactivities of its constituent chemical moieties, presents as a compound of interest for further investigation, particularly in the field of oncology. The biphenyl group is a common scaffold in a variety of biologically active compounds, while the 2,4-dichlorobenzoyl moiety is present in molecules known to exhibit antimitotic activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of Biphenyl-4-yl 2,4-dichlorobenzoate, a detailed protocol for its synthesis, and a discussion of its potential biological activities and mechanisms of action based on structurally related compounds.
Chemical Properties
Physicochemical Data of Precursors
The following tables summarize the key physicochemical properties of the starting materials required for the synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate.
Table 1: Physicochemical Properties of 4-Hydroxybiphenyl
| Property | Value | Reference |
| IUPAC Name | [1,1'-Biphenyl]-4-ol | [1] |
| Synonyms | 4-Phenylphenol, p-Phenylphenol | [1] |
| CAS Number | 92-69-3 | [2][3] |
| Molecular Formula | C₁₂H₁₀O | [2] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| Appearance | Nearly white crystals | [4] |
| Melting Point | 164-166 °C | [2][3] |
| Boiling Point | 321 °C | [2][3] |
| Solubility | Soluble in methanol, oxygenated solvents.[1][3] Very slightly soluble in water.[5] |
Table 2: Physicochemical Properties of 2,4-Dichlorobenzoic Acid
| Property | Value | Reference |
| IUPAC Name | 2,4-Dichlorobenzoic acid | [6] |
| CAS Number | 50-84-0 | [6] |
| Molecular Formula | C₇H₄Cl₂O₂ | [6] |
| Molecular Weight | 191.01 g/mol | [6] |
| Appearance | White to slightly yellowish powder | [6] |
| Melting Point | 157-160 °C | [7] |
| Boiling Point | Sublimes | [6] |
| Solubility | Limited solubility in water (0.1-1 g/L at room temperature).[8] Soluble in ethanol, acetone, and ethyl acetate.[8] |
Predicted Properties of Biphenyl-4-yl 2,4-dichlorobenzoate
Based on the structures of the precursors, the properties of the final ester can be estimated.
Table 3: Predicted Physicochemical Properties of Biphenyl-4-yl 2,4-dichlorobenzoate
| Property | Predicted Value/Information |
| IUPAC Name | [1,1'-Biphenyl]-4-yl 2,4-dichlorobenzoate |
| Molecular Formula | C₁₉H₁₂Cl₂O₂ |
| Molecular Weight | 343.21 g/mol |
| Appearance | Likely a white to off-white solid. |
| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C. |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Predicted Spectral Data
While experimental spectra for Biphenyl-4-yl 2,4-dichlorobenzoate are not available, the expected spectral characteristics can be inferred.
Table 4: Predicted Spectral Data for Biphenyl-4-yl 2,4-dichlorobenzoate
| Technique | Predicted Features | Reference |
| ¹H NMR | Aromatic protons of the biphenyl and dichlorobenzoyl groups would appear in the range of δ 7.0-8.5 ppm. | [9][10] |
| ¹³C NMR | Aromatic carbons would be observed between δ 120-155 ppm. The ester carbonyl carbon would be expected around δ 160-170 ppm. | [11][12] |
| IR Spectroscopy | A strong ester carbonyl (C=O) stretch is expected between 1715-1730 cm⁻¹ due to conjugation with the aromatic ring.[13][14][15][16][17] Two C-O stretching bands are anticipated in the 1000-1300 cm⁻¹ region.[13][14][15][16][17] | |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, there will be characteristic M+2 and M+4 peaks with a specific isotopic abundance pattern.[3][7][8][18][19] |
Experimental Protocols
Synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate via Steglich Esterification
A reliable method for the synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate is the Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.[20][21][22][23][24]
Materials:
-
4-Hydroxybiphenyl
-
2,4-Dichlorobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) and 2,4-dichlorobenzoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Biphenyl-4-yl 2,4-dichlorobenzoate.
Potential Biological Activity and Signaling Pathways (Inferred)
The biological activity of Biphenyl-4-yl 2,4-dichlorobenzoate has not been explicitly reported. However, based on the known activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer agent.
Biphenyl derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16][25][26][27][28] Specifically, some biphenyl compounds have shown potent cytotoxic effects against various cancer cell lines.[26][27]
Furthermore, compounds containing a 2,4-dichlorobenzyl moiety have been identified as antimitotic agents that inhibit tubulin polymerization.[29] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Therefore, it is hypothesized that Biphenyl-4-yl 2,4-dichlorobenzoate may act as an antimitotic agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for Biphenyl-4-yl 2,4-dichlorobenzoate, based on the known effects of related compounds.
Caption: Hypothetical mechanism of action for Biphenyl-4-yl 2,4-dichlorobenzoate.
Suggested Experimental Workflows
To investigate the potential anticancer activity of Biphenyl-4-yl 2,4-dichlorobenzoate, a series of in vitro assays can be performed.
General Experimental Workflow
The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like Biphenyl-4-yl 2,4-dichlorobenzoate.
Caption: A general experimental workflow for evaluating the anticancer potential.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][29][30][31][32]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Biphenyl-4-yl 2,4-dichlorobenzoate for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[1][4][6][25][30]
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add various concentrations of Biphenyl-4-yl 2,4-dichlorobenzoate.
-
Add the tubulin solution to the wells to initiate polymerization at 37°C.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Compare the polymerization curves of the treated samples to a control to determine the inhibitory effect of the compound.
Conclusion
Biphenyl-4-yl 2,4-dichlorobenzoate is a molecule with significant potential for biological activity, particularly as an anticancer agent. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a detailed synthesis protocol, and a rationale for its investigation as an antimitotic agent. The provided experimental workflows offer a clear path for the initial biological evaluation of this promising compound. Further research is warranted to synthesize and experimentally validate the properties and biological activities of Biphenyl-4-yl 2,4-dichlorobenzoate.
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